molecular formula C6H5Cl2F2N B2976555 2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride CAS No. 2416236-82-1

2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride

Cat. No.: B2976555
CAS No.: 2416236-82-1
M. Wt: 200.01
InChI Key: NDMKUPZPFSXJQO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of chlorine and fluorine atoms in the pyridine ring enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride typically involves the chloromethylation of 3,4-difluoropyridine. This can be achieved by reacting 3,4-difluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)pyridine: Lacks the fluorine atoms, resulting in different reactivity and biological activity.

    3,4-Difluoropyridine: Lacks the chloromethyl group, limiting its potential for nucleophilic substitution reactions.

    2-(Bromomethyl)-3,4-difluoropyridine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

Uniqueness

2-(Chloromethyl)-3,4-difluoropyridine;hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential for various chemical transformations

Properties

IUPAC Name

2-(chloromethyl)-3,4-difluoropyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N.ClH/c7-3-5-6(9)4(8)1-2-10-5;/h1-2H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBYATJAAVFVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)F)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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